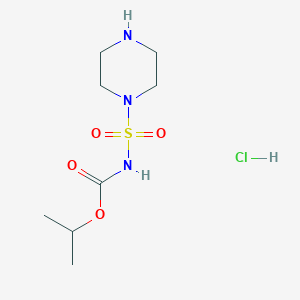
propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride" belongs to a class of organic molecules that typically feature piperazine as a core structure, often used in the design of various pharmacological agents. While specific information directly relating to this compound is limited, research in related areas provides insights into its potential chemical behavior and applications.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions, where different sulfonyl chlorides react with piperazines under basic conditions (Abbasi et al., 2020). These procedures could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
Although specific studies on the molecular structure of this compound are not available, the structure of similar piperazine-based compounds has been extensively studied. These molecules typically show versatility in chemical binding and interactions due to the presence of the piperazine ring, a feature that could be inferred for the compound as well.
Chemical Reactions and Properties
Compounds featuring the piperazine moiety, like "this compound", often engage in nucleophilic substitution reactions. They may also participate in reactions characteristic of sulfonyl and carbamate groups, such as hydrolysis and condensation (Salvino et al., 2003).
科学的研究の応用
Antagonists and Radioligands
A series of compounds related to propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride were studied for their potential as A2B adenosine receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, with some, such as PSB-09120 and PSB-0788, demonstrating particularly potent effects. Additionally, a tritiated form of one compound, PSB-603, was developed as a new radioligand for selective labeling of human and rodent A2B receptors (Borrmann et al., 2009).
Antidepressant and Antianxiety Agents
Another study synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, revealing their antidepressant and antianxiety potential. This research indicated that compounds like 3a and 3k significantly reduced immobility times and exhibited notable antianxiety activity (Kumar et al., 2017).
Biological Screening
A study on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) derivatives demonstrated significant antibacterial, antifungal, and anthelmintic activity. Some of these compounds showed promising results in molecular docking and latent fingerprint analysis, suggesting their potential in various biological applications (Khan et al., 2019).
Dual Antihypertensive Agents
A study focused on synthesizing new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which were prepared as potential dual antihypertensive agents. The study included determining the position of protonation in the piperazine ring of hydrochloride salts (Marvanová et al., 2016).
Antibacterial Agents
Research on the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine revealed that these compounds were effective inhibitors of bacterial strains like Bacillus subtilis and Escherichia coli. This work highlighted their potential as suitable antibacterial agents (Abbasi et al., 2020).
Phosphoinositide-3-kinase Inhibitors
A study replacing the piperazine sulfonamide part of the PI3Kα inhibitor AMG 511 identified compounds with good in vitro efficacy, pharmacokinetic parameters, and potential for treating hepatocyte growth factor-induced Akt Ser473 phosphorylation (Lanman et al., 2014).
Antimalarial Agents
Piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. This study found that certain compounds, particularly those with a hydroxyl group, a propane chain, and fluor, were crucial for antiplasmodial activity (Mendoza et al., 2011).
Glycine Transporter-1 Inhibitors
N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 were discovered, showing promising results in cerebral spinal fluid glycine biomarker models and in elevating extracellular glycine levels in the medial prefrontal cortex (Cioffi et al., 2016).
Safety and Hazards
Safety information for propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
propan-2-yl N-piperazin-1-ylsulfonylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4S.ClH/c1-7(2)15-8(12)10-16(13,14)11-5-3-9-4-6-11;/h7,9H,3-6H2,1-2H3,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVNQPBODAELHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NS(=O)(=O)N1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
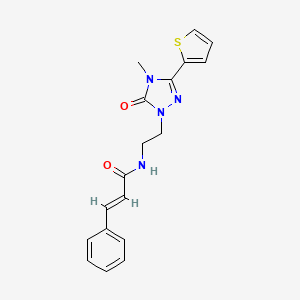
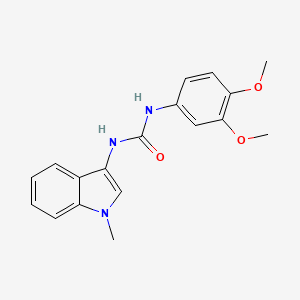
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
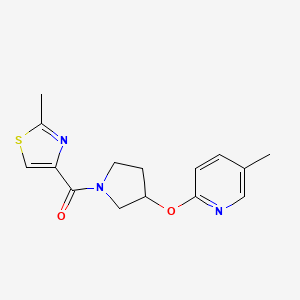

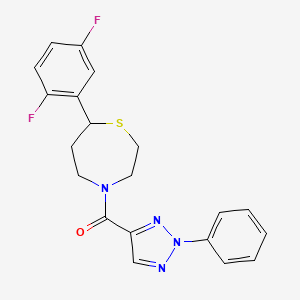
![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)
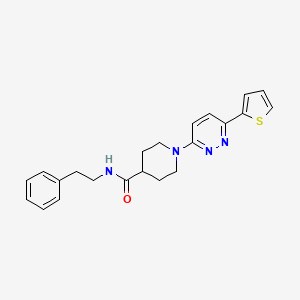
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)
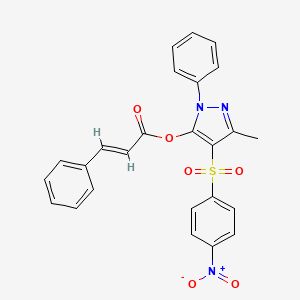
![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)

